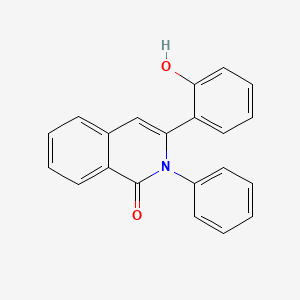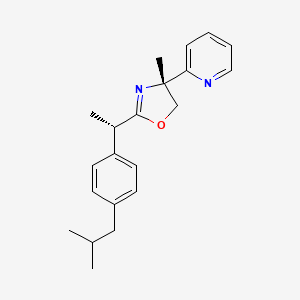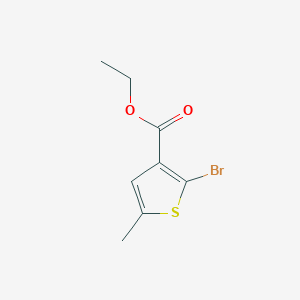![molecular formula C30H42NOP B15207873 1-(2'-(Dicyclohexylphosphino)-6-methoxy-[1,1'-biphenyl]-3-yl)piperidine](/img/structure/B15207873.png)
1-(2'-(Dicyclohexylphosphino)-6-methoxy-[1,1'-biphenyl]-3-yl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2’-(Dicyclohexylphosphino)-6-methoxy-[1,1’-biphenyl]-3-yl)piperidine is a complex organic compound that features a biphenyl backbone with a dicyclohexylphosphino group and a piperidine ring. This compound is known for its utility in various catalytic processes, particularly in the field of organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2’-(Dicyclohexylphosphino)-6-methoxy-[1,1’-biphenyl]-3-yl)piperidine typically involves multiple steps. One common method includes the following steps:
Formation of the Biphenyl Backbone: The biphenyl backbone is synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst.
Introduction of the Dicyclohexylphosphino Group: The dicyclohexylphosphino group is introduced via a phosphination reaction, where a suitable phosphine reagent reacts with the biphenyl intermediate.
Attachment of the Piperidine Ring: The final step involves the nucleophilic substitution reaction where the piperidine ring is attached to the biphenyl backbone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
化学反応の分析
Types of Reactions
1-(2’-(Dicyclohexylphosphino)-6-methoxy-[1,1’-biphenyl]-3-yl)piperidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl ketones, while reduction may produce biphenyl alcohols.
科学的研究の応用
1-(2’-(Dicyclohexylphosphino)-6-methoxy-[1,1’-biphenyl]-3-yl)piperidine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in various catalytic processes, including cross-coupling reactions and hydrogenation.
Biology: Investigated for its potential use in drug development due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of complex organic molecules, polymers, and materials science.
作用機序
The mechanism of action of 1-(2’-(Dicyclohexylphosphino)-6-methoxy-[1,1’-biphenyl]-3-yl)piperidine involves its role as a ligand in catalytic processes. The compound coordinates with transition metals, forming complexes that facilitate various chemical transformations. The molecular targets and pathways involved include:
Transition Metal Catalysis: The compound forms stable complexes with transition metals such as palladium, which then participate in catalytic cycles.
Activation of Substrates: The ligand enhances the reactivity of substrates by stabilizing transition states and intermediates.
類似化合物との比較
1-(2’-(Dicyclohexylphosphino)-6-methoxy-[1,1’-biphenyl]-3-yl)piperidine can be compared with other similar compounds, such as:
2-Dicyclohexylphosphino-2’,6’-diisopropoxy-1,1’-biphenyl: Known for its use in asymmetric catalysis due to its P-chiral center.
Methanesulfonato(2-dicyclohexylphosphino-2’,4’,6’-tri-i-propyl-1,1’-biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II): Utilized in palladium-catalyzed reactions for forming C-C and C-N bonds.
The uniqueness of 1-(2’-(Dicyclohexylphosphino)-6-methoxy-[1,1’-biphenyl]-3-yl)piperidine lies in its specific structural features and its ability to form highly active catalytic complexes.
特性
分子式 |
C30H42NOP |
|---|---|
分子量 |
463.6 g/mol |
IUPAC名 |
dicyclohexyl-[2-(2-methoxy-5-piperidin-1-ylphenyl)phenyl]phosphane |
InChI |
InChI=1S/C30H42NOP/c1-32-29-20-19-24(31-21-11-4-12-22-31)23-28(29)27-17-9-10-18-30(27)33(25-13-5-2-6-14-25)26-15-7-3-8-16-26/h9-10,17-20,23,25-26H,2-8,11-16,21-22H2,1H3 |
InChIキー |
JKVSXTYGUDWKOK-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)N2CCCCC2)C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(Bromomethyl)benzo[d]oxazole-7-sulfonyl chloride](/img/structure/B15207808.png)
![1-Isopropyl-2-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B15207811.png)
![Di-tert-butyl(2',4',6'-triisopropyl-5-methoxy-3,4,6-trimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B15207822.png)





![{1-[N-(2,6-Dichlorobenzoyl)glycyl]pyrrolidin-2-yl}boronic acid](/img/structure/B15207865.png)
![2-(Hydroxymethyl)benzo[d]oxazole-4-carboxaldehyde](/img/structure/B15207874.png)



